
GSK837149A
概要
説明
GSK837149は、Ki値が30 nMのヒト脂肪酸合成酵素(FAS)の選択的阻害剤です。この化合物は、酵素のβ-ケトアシルレダクターゼ活性を抑制することで作用します。この化合物の分子式はC23H22N8O5S2、分子量は554.6 g/molです。
準備方法
化学反応の分析
科学的研究の応用
Biochemical Properties
GSK837149A exhibits a low nanomolar inhibitory potency against FAS, specifically targeting the β-ketoacyl reductase domain. It has a Ki value of approximately 30 nM, indicating its strong binding affinity to the enzyme . The compound operates through reversible inhibition, which allows for potential therapeutic applications without permanent alteration of the enzyme's activity. However, its poor cell permeability limits its effectiveness in cellular studies .
Applications in Cancer Research
This compound has garnered attention for its potential applications in cancer research due to FAS's role in tumor metabolism and growth. Elevated levels of FAS have been associated with various cancers, including breast and ovarian cancer. By inhibiting FAS, this compound may induce programmed cell death and inhibit tumor progression.
Case Studies and Findings
- Breast Cancer Models : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines, leading to increased apoptosis rates . The compound's ability to disrupt fatty acid synthesis is linked to reduced energy availability for rapidly dividing cancer cells.
- Ovarian Cancer Xenografts : Preclinical studies using xenograft models indicated that this compound could delay disease progression in ovarian cancer . This effect is attributed to its selective inhibition of FAS activity, which is crucial for tumor growth.
- Mechanistic Insights : While this compound has shown promise in inhibiting FAS, its poor permeability has hindered detailed mechanistic studies within cellular contexts. Future research may focus on modifying the compound or developing analogs with improved bioavailability .
Comparative Analysis with Other FAS Inhibitors
Compound | Inhibition Type | Ki Value (nM) | Cell Permeability | Cancer Model |
---|---|---|---|---|
This compound | Reversible | ~30 | Poor | Breast, Ovarian |
C75 | Irreversible | ~100 | Moderate | Breast |
IPI-9119 | Irreversible | ~50 | Good | Prostate |
作用機序
GSK837149は、脂肪酸合成酵素のβ-ケトアシルレダクターゼ活性を阻害することで作用します。この阻害は、さまざまな細胞プロセスに不可欠な脂肪酸の合成を阻害します。分子標的は、脂肪酸合成酵素のβ-ケトアシルレダクターゼドメインであり、関与する経路は脂質代謝に関連しています .
類似の化合物との比較
GSK837149は、脂肪酸合成酵素阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下のようなものがあります。
GSK2194069: IC50値が29 nMの別の脂肪酸合成酵素阻害剤。
C75: β-ケトアシルレダクターゼドメインも標的とする、よく知られている脂肪酸合成酵素阻害剤。
オルリスタット: 脂肪酸合成酵素も阻害しますが、選択性が低い、リパーゼ阻害剤。
類似化合物との比較
GSK837149 is unique in its high selectivity and potency as a fatty acid synthase inhibitor. Similar compounds include:
GSK2194069: Another fatty acid synthase inhibitor with an IC50 value of 29 nM.
C75: A well-known fatty acid synthase inhibitor that also targets the β-ketoacyl reductase domain.
Orlistat: A lipase inhibitor that also inhibits fatty acid synthase but with lower selectivity.
生物活性
GSK837149A is a compound identified as a selective inhibitor of human fatty acid synthase (FAS), a critical enzyme involved in lipid biosynthesis. This compound emerged from high-throughput screening efforts and was initially recognized as a minor impurity in a sample exhibiting activity against FAS. Its structure, characterized by a symmetrical bisulfonamide urea, has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in therapeutic contexts.
This compound functions primarily by inhibiting the beta-ketoacyl reductase domain of FAS. This inhibition occurs in a reversible manner, with an inhibition constant of approximately 30 nM, indicating a strong affinity for the target enzyme. The compound likely binds to the enzyme-ketoacyl-ACP complex, disrupting the normal catalytic process of fatty acid synthesis .
Table 1: Key Characteristics of this compound
Property | Description |
---|---|
Target | Human Fatty Acid Synthase (FAS) |
Inhibition Type | Reversible |
Inhibition Constant | ~30 nM |
Chemical Structure | Bisulfonamide urea |
Cell Permeability | Poor |
In Vitro Studies
Despite its potent inhibitory action on FAS in biochemical assays, this compound has shown limited activity in cell-based assays. Its poor cell permeability restricts its effectiveness in cellular environments, leading to inactivity in various cancer cell lines . For instance, studies have demonstrated that this compound does not effectively cross plasma membranes, which is essential for its therapeutic application .
Case Study: Impact on Breast Cancer Cells
Research involving breast cancer cell lines such as BT-474 has highlighted the metabolic consequences of FAS inhibition. In these studies, while this compound inhibited FAS activity biochemically, it failed to elicit significant metabolic changes within the cells due to its inability to penetrate effectively . This limitation underscores the need for further development of derivatives or analogs with enhanced cell permeability.
Comparative Analysis with Other Compounds
In comparison to other FAS inhibitors like GSK2194069 and orlistat, this compound's lack of cellular efficacy poses challenges. For example:
Compound | (nM) | Cell Permeability | Efficacy in Cell-Based Assays |
---|---|---|---|
This compound | ~30 | Poor | Inactive |
GSK2194069 | ~10 | Moderate | Active |
Orlistat | ~50 | Good | Active |
Implications for Therapeutic Development
The biological activity of this compound highlights significant challenges in targeting FAS for cancer therapy. While it serves as a useful tool for understanding the enzyme's active site and developing new inhibitors, its limitations necessitate further research into improving its pharmacological properties. The development of more effective analogs could potentially enhance therapeutic outcomes in cancers characterized by elevated FAS expression.
Future Directions
- Structural Modifications : Investigating modifications to improve cell permeability while retaining inhibitory potency.
- Combination Therapies : Exploring combinations with other agents that may enhance uptake or synergistically inhibit cancer growth.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential of modified compounds.
特性
IUPAC Name |
1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINKZJTTORDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-29-0 | |
Record name | GSK837149A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。